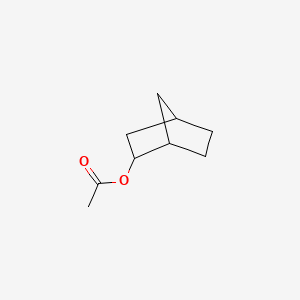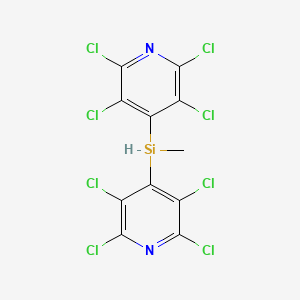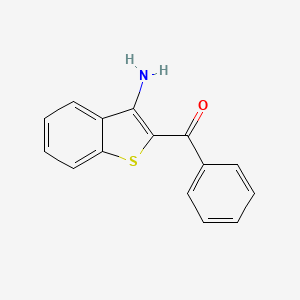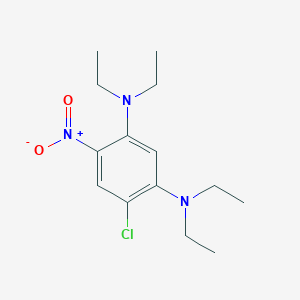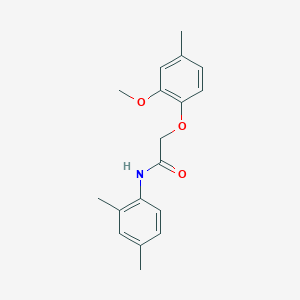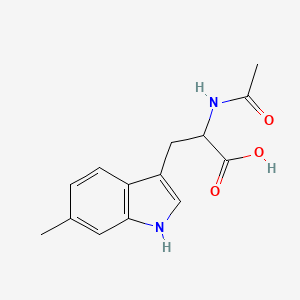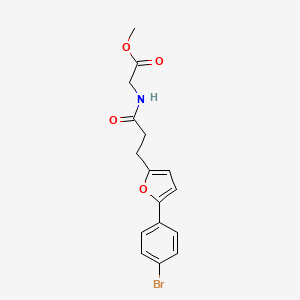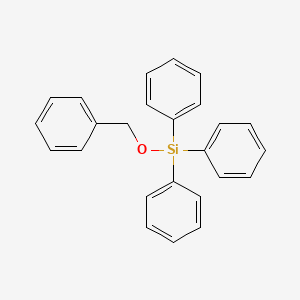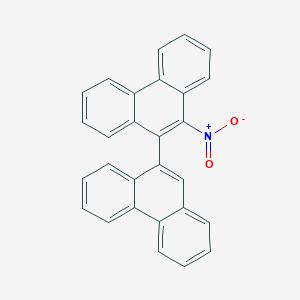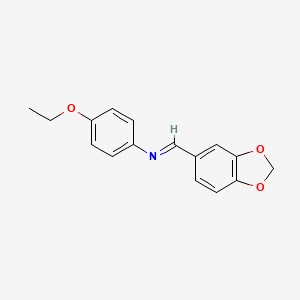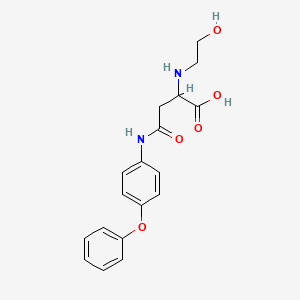
N~2~-(2-hydroxyethyl)-N-(4-phenoxyphenyl)asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2-hydroxyethyl)-N-(4-phenoxyphenyl)asparagine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of hydroxyethyl and phenoxyphenyl groups attached to an asparagine backbone, which contributes to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-hydroxyethyl)-N-(4-phenoxyphenyl)asparagine typically involves a multi-step process. One common method includes the following steps:
Protection of Asparagine: The amino and carboxyl groups of asparagine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Phenoxyphenyl Group: The protected asparagine is then reacted with a phenoxyphenyl halide under basic conditions to introduce the phenoxyphenyl group.
Introduction of Hydroxyethyl Group: The intermediate product is further reacted with an ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Deprotection: Finally, the protecting groups are removed to yield the desired compound.
Industrial Production Methods
Industrial production of N2-(2-hydroxyethyl)-N-(4-phenoxyphenyl)asparagine may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N~2~-(2-hydroxyethyl)-N-(4-phenoxyphenyl)asparagine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The phenoxyphenyl group can be reduced under specific conditions.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a reduced phenoxyphenyl derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
N~2~-(2-hydroxyethyl)-N-(4-phenoxyphenyl)asparagine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N2-(2-hydroxyethyl)-N-(4-phenoxyphenyl)asparagine involves its interaction with specific molecular targets. The hydroxyethyl and phenoxyphenyl groups can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as inflammation or oxidative stress.
類似化合物との比較
Similar Compounds
N~2~-(2-hydroxyethyl)-N-(4-methoxyphenyl)asparagine: Similar structure with a methoxy group instead of a phenoxy group.
N~2~-(2-hydroxyethyl)-N-(4-chlorophenyl)asparagine: Similar structure with a chloro group instead of a phenoxy group.
Uniqueness
N~2~-(2-hydroxyethyl)-N-(4-phenoxyphenyl)asparagine is unique due to the presence of both hydroxyethyl and phenoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C18H20N2O5 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
2-(2-hydroxyethylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid |
InChI |
InChI=1S/C18H20N2O5/c21-11-10-19-16(18(23)24)12-17(22)20-13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-9,16,19,21H,10-12H2,(H,20,22)(H,23,24) |
InChIキー |
CERPUIGHXAEWQY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


